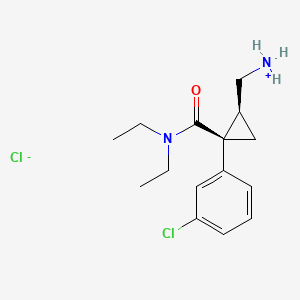
(Z)-2-(Aminomethyl)-1-(m-chlorophenyl)-N,N-diethylcyclopropanecarboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(Aminomethyl)-1-(m-chlorophenyl)-N,N-diethylcyclopropanecarboxamide hydrochloride is a synthetic compound with a complex structure It is characterized by a cyclopropane ring substituted with an aminomethyl group and a m-chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Aminomethyl)-1-(m-chlorophenyl)-N,N-diethylcyclopropanecarboxamide hydrochloride typically involves multiple steps. The starting materials often include m-chlorobenzaldehyde, diethylamine, and cyclopropanecarboxylic acid derivatives. The key steps in the synthesis may include:
Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the aminomethyl group: This step may involve reductive amination reactions using amines and reducing agents like sodium cyanoborohydride.
Formation of the hydrochloride salt: The final compound is often converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of environmentally friendly solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-(Aminomethyl)-1-(m-chlorophenyl)-N,N-diethylcyclopropanecarboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form imines or nitriles.
Reduction: The carbonyl group in the cyclopropanecarboxamide can be reduced to form alcohols or amines.
Substitution: The m-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines, while reduction of the carbonyl group can yield alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2-(Aminomethyl)-1-(m-chlorophenyl)-N,N-diethylcyclopropanecarboxamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used as a probe to study the interactions of cyclopropane-containing molecules with biological targets. It can also be used in the development of new biochemical assays.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mécanisme D'action
The mechanism of action of (Z)-2-(Aminomethyl)-1-(m-chlorophenyl)-N,N-diethylcyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the m-chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-2-(Aminomethyl)-1-(p-chlorophenyl)-N,N-diethylcyclopropanecarboxamide hydrochloride: Similar structure but with a para-chlorophenyl group.
(Z)-2-(Aminomethyl)-1-(m-fluorophenyl)-N,N-diethylcyclopropanecarboxamide hydrochloride: Similar structure but with a meta-fluorophenyl group.
(Z)-2-(Aminomethyl)-1-(m-bromophenyl)-N,N-diethylcyclopropanecarboxamide hydrochloride: Similar structure but with a meta-bromophenyl group.
Uniqueness
The uniqueness of (Z)-2-(Aminomethyl)-1-(m-chlorophenyl)-N,N-diethylcyclopropanecarboxamide hydrochloride lies in its specific substitution pattern and the presence of the m-chlorophenyl group. This substitution pattern can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
105310-37-0 |
|---|---|
Formule moléculaire |
C15H22Cl2N2O |
Poids moléculaire |
317.3 g/mol |
Nom IUPAC |
[(1S,2R)-2-(3-chlorophenyl)-2-(diethylcarbamoyl)cyclopropyl]methylazanium;chloride |
InChI |
InChI=1S/C15H21ClN2O.ClH/c1-3-18(4-2)14(19)15(9-12(15)10-17)11-6-5-7-13(16)8-11;/h5-8,12H,3-4,9-10,17H2,1-2H3;1H/t12-,15+;/m1./s1 |
Clé InChI |
CEIFRCHESJYGAV-YLCXCWDSSA-N |
SMILES isomérique |
CCN(CC)C(=O)[C@@]1(C[C@@H]1C[NH3+])C2=CC(=CC=C2)Cl.[Cl-] |
SMILES canonique |
CCN(CC)C(=O)C1(CC1C[NH3+])C2=CC(=CC=C2)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol](/img/structure/B13746809.png)
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13746822.png)


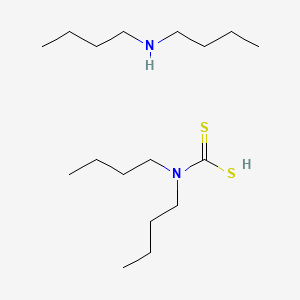
![2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol](/img/structure/B13746827.png)
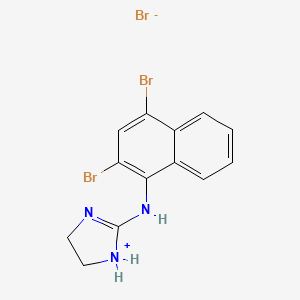
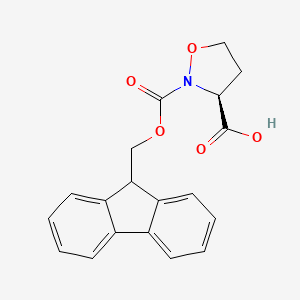

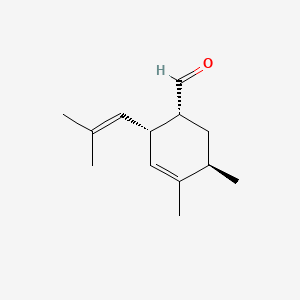
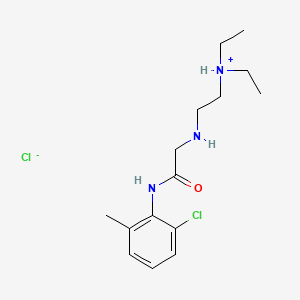
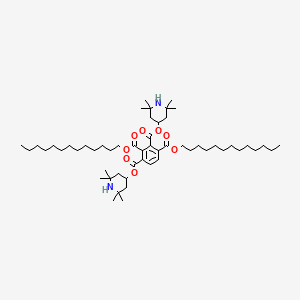
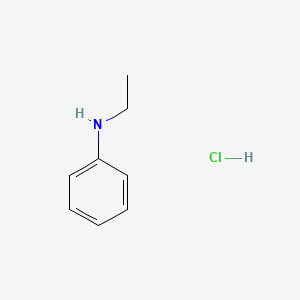
![Tetraethylammonium bis[malonato-(2-)]borate](/img/structure/B13746878.png)
